Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate
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Overview
Description
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The molecular formula of this compound is C8H9BF3KO, and it is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate can be synthesized through several methods, with one common approach involving the reaction of aryl halides with potassium trifluoroborate salts. The synthesis typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while oxidation reactions yield boronic acids or esters .
Scientific Research Applications
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate involves its ability to participate in various chemical reactions through the trifluoroborate group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The hydroxyethyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the hydroxyethyl group, making it less versatile in certain reactions.
Potassium 4-(hydroxymethyl)phenyltrifluoroborate: Contains a hydroxymethyl group instead of a hydroxyethyl group, which can affect its reactivity and applications.
Potassium 4-methylphenyltrifluoroborate: Features a methyl group, offering different steric and electronic properties compared to the hydroxyethyl group.
Uniqueness
Potassium trifluoro(4-(1-hydroxyethyl)phenyl)borate stands out due to the presence of the hydroxyethyl group, which enhances its reactivity and allows for unique interactions in chemical and biological systems. This makes it a valuable reagent in various synthetic and research applications .
Properties
CAS No. |
906007-40-7 |
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Molecular Formula |
C8H9BF3KO |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;trifluoro-[4-(1-hydroxyethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6,13H,1H3;/q-1;+1 |
InChI Key |
XNIOZFVOWUXLIH-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)O)(F)(F)F.[K+] |
Origin of Product |
United States |
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